Pyridine-3,4-dicarboxylic acid Pyridine-3,4-dicarboxylic acid Cinchomeronic acid is a pyridinedicarboxylic acid. It is a conjugate acid of a cinchomeronate(1-).
Brand Name: Vulcanchem
CAS No.: 490-11-9
VCID: VC21193458
InChI: InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
SMILES: C1=CN=CC(=C1C(=O)O)C(=O)O
Molecular Formula: C7H5NO4
Molecular Weight: 167.12 g/mol

Pyridine-3,4-dicarboxylic acid

CAS No.: 490-11-9

Cat. No.: VC21193458

Molecular Formula: C7H5NO4

Molecular Weight: 167.12 g/mol

* For research use only. Not for human or veterinary use.

Pyridine-3,4-dicarboxylic acid - 490-11-9

Specification

CAS No. 490-11-9
Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
IUPAC Name pyridine-3,4-dicarboxylic acid
Standard InChI InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Standard InChI Key MUYSADWCWFFZKR-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C(=O)O)C(=O)O
Canonical SMILES C1=CN=CC(=C1C(=O)O)C(=O)O
Melting Point 256.0 °C

Introduction

Chemical Identity and Nomenclature

Basic Information

Pyridine-3,4-dicarboxylic acid belongs to the family of pyridine derivatives containing two carboxylic acid groups. It is one of six possible isomeric pyridinedicarboxylic acids, distinguished by the specific positions of the carboxyl groups on the pyridine ring.

Identifiers and Nomenclature

The compound is recognized by various identifiers and synonyms in scientific literature and commercial contexts. The following table provides a comprehensive list of identifiers:

Table 1: Chemical Identifiers of Pyridine-3,4-dicarboxylic acid

ParameterValue
IUPAC NamePyridine-3,4-dicarboxylic acid
Common NameCinchomeronic acid
CAS Registry Number490-11-9
Molecular FormulaC₇H₅NO₄
Molecular Weight167.12 g/mol
InChIInChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
InChIKeyMUYSADWCWFFZKR-UHFFFAOYSA-N
SMILESO=C(O)C=1C=NC=CC1C(=O)O
UNII7389UZW5DY
EINECS207-705-4

Synonyms

Several synonyms for this compound appear in the literature:

  • Cinchomeronic acid

  • 3,4-Pyridinedicarboxylic acid

  • Chinchomeronic acid

  • 3,4-Dicarboxypyridine

  • NSC 178

Physical and Chemical Properties

Physical Appearance and Characteristics

Pyridine-3,4-dicarboxylic acid typically appears as a white to pale brown or slightly beige crystalline powder. The compound exhibits distinct physical properties that influence its handling and applications.

Physical Constants

Table 2: Physical Properties of Pyridine-3,4-dicarboxylic acid

PropertyValueNotes
AppearanceWhite to pale brown crystalline powderCan range to slightly beige
Melting Point256-260°CWith decomposition
Boiling Point528.8°CAt 760 mmHg
Density1.6±0.1 g/cm³At standard conditions
Flash Point273.6±25.9°CCalculated value
Refractive Index1.628Calculated value
Vapor Pressure5.21×10⁻¹² mmHgAt 25°C
Topological Polar Surface Area87.5 ŲCalculated value

Solubility Characteristics

Pyridine-3,4-dicarboxylic acid demonstrates specific solubility patterns:

  • Water solubility: 2.34 g/L at 25°C

  • Sparingly soluble in hot alcohol, ether, and benzene

  • Insoluble in chloroform

  • XLogP3 (calculated octanol-water partition coefficient): -0.1

Structural Features

Molecular Structure

Pyridine-3,4-dicarboxylic acid comprises a pyridine ring with two carboxylic acid groups positioned at the 3 and 4 positions. This structural arrangement contributes to its chemical reactivity and functional properties in various applications.

Isomers of Pyridinedicarboxylic Acid

Pyridine-3,4-dicarboxylic acid represents one of six possible isomeric forms of pyridinedicarboxylic acid, each distinguished by the relative positions of the two carboxyl groups.

Table 3: Isomers of Pyridinedicarboxylic Acid

Common NameSystematic NameCAS Registry Number
Quinolinic acid2,3-Pyridinedicarboxylic acid89-00-9
Lutidinic acid2,4-Pyridinedicarboxylic acid499-80-9
Isocinchomeronic acid2,5-Pyridinedicarboxylic acid100-26-5
Dipicolinic acid2,6-Pyridinedicarboxylic acid499-83-2
Cinchomeronic acid3,4-Pyridinedicarboxylic acid490-11-9
Dinicotinic acid3,5-Pyridinedicarboxylic acid499-81-0

All isomers share the molecular weight of 167.12 g/mol and the chemical formula C₇H₅NO₄ .

Synthesis and Production Methods

Industrial Synthesis Routes

Multiple synthetic routes are employed for the industrial production of pyridine-3,4-dicarboxylic acid, including:

  • Reaction of pyridine-3,4-dicarboxaldehyde with malonic acid

  • Reaction of 3,4-dihydroxypyridine with chloroacetic acid

  • Reaction of pyridine-3,4-dicarboxylic acid with acetic anhydride

The selection of a particular synthetic route depends on factors such as starting material availability, reaction yield, and production cost considerations.

Laboratory Preparation Methods

A convenient laboratory preparation method involves the oxidation of isoquinoline with concentrated nitric acid. This process proceeds through the formation of dimethyl pyridine-3,4-dicarboxylate in approximately 44% yield, followed by acid hydrolysis to quantitatively obtain the dicarboxylic acid .

The reaction can be summarized as:

  • Oxidation: Isoquinoline + HNO₃ → Dimethyl pyridine-3,4-dicarboxylate

  • Hydrolysis: Dimethyl pyridine-3,4-dicarboxylate + H₂O/H⁺ → Pyridine-3,4-dicarboxylic acid

Polymorphism and Crystal Structure

Polymorphic Forms

Pyridine-3,4-dicarboxylic acid exhibits polymorphism, existing in two distinct crystalline forms:

  • Form I: Orthorhombic crystal system

  • Form II: Primitive monoclinic crystal system with space group P21/c

Crystallographic Data

Detailed crystallographic analysis reveals specific unit cell parameters for Form II at 120 K:

  • a = 7.594(1) Å

  • b = 7.332(1) Å

  • c = 12.113(2) Å

  • β = 104.339(4)°

  • Unit cell volume (V) = 653.4(2) ų

Hydrogen Bonding Characteristics

Applications and Uses

Pharmaceutical Applications

Pyridine-3,4-dicarboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals, including:

  • Antihypertensive agents

  • Antitumor compounds

  • Antiviral medications

The compound's structural features make it valuable in constructing more complex molecular architectures with specific biological activities.

Industrial Applications

Beyond pharmaceutical synthesis, pyridine-3,4-dicarboxylic acid finds utility in industrial applications, primarily as a corrosion inhibitor in metalworking fluids. Its ability to form protective complexes with metal surfaces contributes to its effectiveness in this role .

Research Applications

In scientific research, pyridine-3,4-dicarboxylic acid is employed as:

  • A multifunctional ligand in coordination chemistry

  • A building block for metal-organic frameworks (MOFs)

  • A component in polymer synthesis

  • A reference compound in structural studies

Biological and Pharmacological Properties

Antimicrobial Activity

Research indicates that pyridine-3,4-dicarboxylic acid exhibits potential antimicrobial properties, although detailed mechanisms and efficacy spectra continue to be investigated. These properties may relate to its ability to chelate metal ions essential for microbial growth or to interact with specific cellular targets .

Anti-inflammatory Properties

Studies suggest potential anti-inflammatory activities associated with pyridine-3,4-dicarboxylic acid. These properties may involve modulation of inflammatory signaling pathways, though further research is needed to elucidate precise mechanisms and therapeutic potential .

Derivatives and Related Compounds

Deuterated Variants

Deuterated versions of pyridine-3,4-dicarboxylic acid have been synthesized for specialized applications, particularly in spectroscopic studies. One such variant is pyridine-3,4-dicarboxylic-d3 acid, featuring deuterium substitutions at positions 2, 5, and 6 of the pyridine ring. This compound's IUPAC name is 2,5,6-trideuteriopyridine-3,4-dicarboxylic acid, with a molecular weight of 170.14 g/mol .

Esters and Salts

Several derivatives of pyridine-3,4-dicarboxylic acid hold significance in research and applications:

  • Dimethyl ester:

    • Molecular formula: C₉H₉NO₄

    • Molecular weight: 195.17 g/mol

    • Melting point: 141°C

    • Serves as an intermediate in synthesis routes

  • Disodium salt dihydrate:

    • Molecular formula: C₇H₃NNa₂O₄·2H₂O

    • Molecular weight: 247.11 g/mol

    • Forms crystalline plates moderately soluble in water and alcohol

  • Copper salt:

    • Formed during certain synthesis procedures

    • Can be converted to the free acid via treatment with caustic soda

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